Pyrido[3,4-d]pyrimidine Scaffold Delivers up to 16-Fold Potency Advantage Over Pyrido[2,3-d]pyrimidine Isomer in EGFR Kinase Inhibition
In comparative kinase inhibition studies, the pyrido[3,4-d]pyrimidine scaffold was found to confer a potency advantage of up to 16-fold over the corresponding pyrido[2,3-d]pyrimidine regioisomer in ATP-competitive EGFR kinase inhibition . While these data were generated on a 4,6-dichloro-substituted analog rather than the 4-allyloxy compound itself, the scaffold advantage originates from the nitrogen atom positioning in the [3,4-d] isomer, which enables a more favorable hinge-binding geometry, and is therefore expected to translate to other C-4 substituted variants within this scaffold class.
| Evidence Dimension | EGFR kinase inhibition potency (scaffold-level comparison) |
|---|---|
| Target Compound Data | Pyrido[3,4-d]pyrimidine scaffold: IC₅₀ data on specific analogs context-dependent (see above) |
| Comparator Or Baseline | Pyrido[2,3-d]pyrimidine regioisomer: up to 16-fold less potent in matched EGFR kinase assay |
| Quantified Difference | Up to 16-fold potency advantage for [3,4-d] over [2,3-d] isomer |
| Conditions | In vitro EGFR kinase inhibition assay (ATP-competitive format); data derived from 4,6-dichloro-substituted matched molecular pairs |
Why This Matters
When procuring a pyridopyrimidine scaffold for kinase inhibitor design, choosing the [3,4-d] isomer over the [2,3-d] isomer can provide a substantial potency head start, reducing the SAR optimization burden.
